molecular formula C8H11NO2S B8603715 4-Amino-4-(thiophen-2-yl)butanoic acid

4-Amino-4-(thiophen-2-yl)butanoic acid

Cat. No.: B8603715
M. Wt: 185.25 g/mol
InChI Key: MQXVPVVZSNSGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of an amino group and a thiophene ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(thiophen-2-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.

    Formation of Intermediate: The thiophene ring is functionalized to introduce the amino group. This can be achieved through nitration followed by reduction or through direct amination reactions.

    Coupling Reaction: The functionalized thiophene is then coupled with a butanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroper

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

4-amino-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H11NO2S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11)

InChI Key

MQXVPVVZSNSGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CCC(=O)O)N

Origin of Product

United States

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